6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate

Description

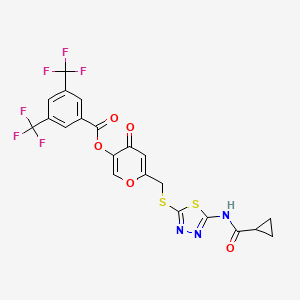

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group, a pyran-4-one ring, and a 3,5-bis(trifluoromethyl)benzoate ester. Its molecular formula is C₂₁H₁₃F₆N₃O₅S₂, with a molecular weight of 563.5 g/mol (extrapolated from ). The compound’s SMILES string (modified from ) is: O=C(Oc1coc(CSc2nnc(NC(=O)C3CC3)s2)cc1=O)c1cc(C(F)(F)F)cc(C(F)(F)F)c1

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F6N3O5S2/c22-20(23,24)11-3-10(4-12(5-11)21(25,26)27)17(33)35-15-7-34-13(6-14(15)31)8-36-19-30-29-18(37-19)28-16(32)9-1-2-9/h3-7,9H,1-2,8H2,(H,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZPVMYBQULOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F6N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic molecule that combines several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological significance, particularly in the development of drugs targeting various diseases. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving the compound's bioavailability.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase properties of thiadiazole derivatives. For instance, compounds in this class have shown significant inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Research indicates that certain derivatives exhibit IC50 values in the nanomolar range, outperforming established drugs like donepezil .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that compounds containing the thiadiazole moiety exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antitumor Activity

The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Compounds similar to this one have been shown to inhibit tumor growth in various cancer models .

Case Study 1: Alzheimer's Disease Model

In a recent study involving a transgenic mouse model of Alzheimer's disease, administration of thiadiazole derivatives led to improved cognitive function and reduced amyloid plaque formation. The study reported enhanced AChE inhibition correlating with cognitive improvements .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole and Thiazole Derivatives

| Compound ID | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Activity |

|---|---|---|---|---|

| Target Compound | 1,3,4-Thiadiazole + Pyran-4-one | Cyclopropanecarboxamido, bis(trifluoromethyl)benzoate | 563.5 | Kinase inhibition, antimicrobial |

| Compound l (Ev1) | Thiazole + Ureido linkage | (2S,3S,5S)-hydroxyhexan-2-ylcarbamate, ethylthiazolylmethyl | ~700 (estimated) | Protease inhibition |

| Compound t (Ev3) | Thiazole + Hydroperoxide | Isobutyl ester, hydroperoxypropan-2-yl thiazole | ~550 (estimated) | Oxidative stress modulation |

Key Differences :

- Thiadiazole vs. Thiazole: The target compound’s 1,3,4-thiadiazole core (vs.

- Trifluoromethyl Groups: The bis(trifluoromethyl) substitution (vs. single CF₃ in ) increases hydrophobicity, likely improving membrane permeability and target affinity compared to mono-CF₃ analogs.

- Ester vs.

Pyranone and Oxazolidinone Derivatives

| Compound ID | Core Heterocycle | Functional Groups | Molecular Weight (g/mol) | Bioactivity |

|---|---|---|---|---|

| Target Compound | Pyran-4-one | Thioether linkage, benzoate ester | 563.5 | Electrophilic reactivity |

| Compound k (Ev1) | Oxazolidinone | Benzyl, imidazolidinone | ~600 (estimated) | Antibacterial (e.g., Linezolid analogs) |

Key Differences :

- Pyranone vs. Oxazolidinone: The pyran-4-one ring in the target compound introduces a planar, conjugated system, enhancing electrophilic reactivity at the 4-oxo position. This contrasts with the oxazolidinone in ’s Compound k, which is more rigid and suited for bacterial ribosome binding.

- Thioether Linkage: The SC–CH₂– bridge in the target compound may improve solubility compared to the purely hydrocarbon linkers in oxazolidinone derivatives.

Physicochemical and Pharmacokinetic Properties

Analysis :

- The bis(trifluoromethyl) groups in the target compound significantly increase LogP compared to mono-CF₃ analogs (), favoring blood-brain barrier penetration but limiting solubility.

- Metabolic stability is enhanced due to the inertness of CF₃ groups, whereas ’s Compound l may undergo ester hydrolysis.

Q & A

Q. What are the key synthetic strategies for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole moiety can be synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives or through oxidative coupling of thioureas. For example, in related compounds (e.g., 5-{[2-phenylthiazole-4-yl]methylidene}amino-thiadiazole), aldehydes are condensed with thiosemicarbazide precursors under acidic conditions, followed by oxidation to form the heterocyclic ring . Characterization via H NMR (e.g., δ 10.04 ppm for SH protons) and mass spectrometry (e.g., m/z 305 [M+1]) is critical for validation .

Q. How can researchers confirm the regioselectivity of the trifluoromethyl benzoate group attachment?

Regioselectivity is typically confirmed using NOESY NMR to identify spatial proximity between the benzoate group and adjacent substituents. X-ray crystallography is the gold standard for unambiguous structural assignment, though for advanced intermediates, isotopic labeling (e.g., F NMR) can track trifluoromethyl group orientation .

Q. What spectroscopic techniques are most effective for characterizing the cyclopropanecarboxamido moiety?

Key methods include:

- H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.0–2.5 ppm).

- IR Spectroscopy : The amide C=O stretch (~1680 cm) and N-H bend (~1550 cm) confirm carboxamido functionality.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis ensures correct molecular formula assignment .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Contradictions often arise from polymorphic forms or solvent-induced tautomerism. Researchers should:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Use dynamic light scattering (DLS) to assess aggregation in solution.

- Compare computational solubility predictions (e.g., COSMO-RS) with experimental data .

Q. What mechanistic insights explain low yields during the coupling of the pyran-4-one and thiadiazole-thioether segments?

Low yields may stem from steric hindrance at the methylthioether bridge or competing side reactions (e.g., oxidation of the thiol group). Strategies include:

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., using tert-butyl thiols).

- Palladium Catalysis : Optimize coupling conditions (e.g., Pd(OAc)/Xantphos in DMF at 80°C) to enhance efficiency .

- Real-Time Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress .

Q. How do electronic effects of the 3,5-bis(trifluoromethyl)benzoate group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl groups increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric bulk may impede access. Researchers can:

- Compare reaction rates with non-fluorinated analogs (e.g., 3,5-dimethylbenzoate).

- Perform DFT calculations to map electrostatic potential surfaces and identify reactive hotspots .

Q. What strategies mitigate decomposition of the 4-oxo-4H-pyran ring under acidic/basic conditions?

- pH Stabilization : Use buffered reaction media (e.g., phosphate buffer at pH 7–8).

- Derivatization : Convert the 4-oxo group to a more stable enol ether or ketal intermediate during synthesis .

- Accelerated Stability Testing : Conduct stress studies (40–60°C, 75% RH) with HPLC-MS to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for intermediates?

Q. Why do 13^{13}13C NMR spectra of the final compound show unexpected peaks near 170 ppm?

This region corresponds to carbonyl carbons (e.g., ester, amide). Contamination by unreacted starting materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid) or hydrolysis byproducts (e.g., free carboxylic acids) is likely. Use preparative TLC or column chromatography to isolate the pure product and repeat NMR analysis .

Methodological Recommendations

Q. What computational tools are recommended for predicting the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.